LogP Advantage: 1.43 vs. 0.66 (N‑Methyl) and 0.70 (Unsubstituted Piperazine)
The target compound exhibits a calculated logP of 1.43, which is 2.2‑fold higher than the N‑methyl analog (logP 0.66) and 2.0‑fold higher than the unsubstituted piperazine (logP 0.70) . Increased lipophilicity is predictive of enhanced passive membrane diffusion and blood‑brain barrier penetration, critical parameters in CNS‑targeted drug discovery.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 1.43 |
| Comparator Or Baseline | 1) N‑Methyl analog (CAS 85858-94-2): logP = 0.66 2) Unsubstituted piperazine (CAS 563538-33-0): logP = 0.70 |
| Quantified Difference | 2.2‑fold higher than N‑methyl; 2.0‑fold higher than unsubstituted |
| Conditions | Calculated logP values from Chemsrc/Molbase databases (ACD/Labs algorithm) |
Why This Matters
Higher logP directly translates to improved membrane permeability, a key selection criterion when designing CNS‑penetrant or orally bioavailable compounds.
